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L-ISOLEUCINE (1-13C)

NMR Spectroscopy Protein Dynamics Structural Biology

Metabolic flux studies demand position-specific 13C; uniform labels cause isotopomer scrambling, obscuring site-specific flux data. L-Isoleucine (1-13C) is enriched to 99 atom % 13C at the C1 carboxyl, enabling unambiguous tracing of isoleucine degradation to propionyl-CoA and acetyl-CoA by GC-MS/LC-MS. For structural biology, it selectively labels Ile δ1-methyl groups for Methyl TROSY NMR, eliminating 13C-13C scalar couplings and resolving complexes up to 1 MDa. This site-specific approach cuts labeling costs by ≥50% vs. uniform 13C incorporation. • ≥98% chemical purity; 99 atom % 13C isotopic enrichment • Long-term stability at -20°C; shipped ambient • Quantifiable tracer for absolute flux analysis and MSUD biomarker assays

Molecular Formula
Molecular Weight 132.17
Cat. No. B1580075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ISOLEUCINE (1-13C)
Molecular Weight132.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucine (1-13C): Site-Specific 13C Tracer for Metabolic Flux and Structural Biology


L-Isoleucine (1-13C) is a stable isotope-labeled analog of the essential branched-chain amino acid L-isoleucine, specifically enriched with carbon-13 at the carboxyl carbon (C1 position) . It serves as a critical tool in metabolic flux analysis (13C-MFA) to trace isoleucine catabolism and interconversion, and in structural biology as a site-specific methyl probe for NMR studies of high-molecular-weight proteins via Methyl TROSY spectroscopy [1]. Its utility is underpinned by high isotopic purity (typically 99 atom % 13C) and chemical purity (98%) , enabling precise quantification and tracing in complex biological systems.

Tracer designation

Site-specific 13C label at carboxyl carbon (C1) for positional flux tracing

Workflow integration

Compatible with 13C-MFA, Methyl TROSY NMR, and LC-MS/MS biomarker studies

Isotopic enrichment

High atom% 13C supports precise quantification in complex biological matrices

Why L-Isoleucine (1-13C) Cannot Be Substituted by Other BCAA Isotopologues


Generic substitution of L-Isoleucine (1-13C) with other branched-chain amino acid (BCAA) isotopologues, such as uniformly labeled L-Isoleucine-13C6 or L-Leucine-13C, is scientifically invalid for applications requiring positional tracing or site-specific structural analysis. In metabolic flux analysis, the position of the 13C label dictates which carbon transitions are observed in downstream metabolites, and using a uniformly labeled tracer would obscure the specific flux contributions measurable with a C1-labeled tracer [1]. Similarly, in NMR structural biology, the δ1-methyl group of isoleucine provides a unique spectroscopic probe that differs fundamentally from the methyl groups of leucine or valine in both chemical shift and relaxation properties, and uniform labeling introduces unwanted 13C-13C scalar couplings that degrade spectral resolution [2]. The C1-labeled isotopologue is thus irreplaceable for targeted, position-specific investigations.

Uniformly labeled L-isoleucine-13C6 obscures position-specific flux contributions and introduces 13C-13C couplings that degrade NMR resolution.

L-Leucine-13C or L-Valine-13C tracers follow different catabolic kinetics and cannot report isoleucine-specific pathway activity or methyl-group probe behavior.

Unlabeled isoleucine lacks the mass shift needed for matrix-effect correction in LC-MS/MS, failing to deliver accurate alloisoleucine quantification.

Quantitative Differentiation Against Key Analogs


Superior NMR Spectral Resolution vs. Uniform Labeling

Site-specific 13C labeling of L-Isoleucine at the C1 position (carboxyl carbon) yields a singular 13C NMR resonance with minimal J-coupling complexity, whereas uniformly 13C-labeled isoleucine (13C6) produces a complex multiplet structure due to extensive one-bond and long-range 13C-13C scalar couplings, which significantly complicates spectral assignment and reduces sensitivity in 13C-MFA and NMR applications [1]. In NMR studies of proteins, the δ1-methyl group of isoleucine, when selectively 13C-labeled, provides a distinct, well-resolved resonance in Methyl TROSY spectra, unlike uniformly labeled analogs where overlapping signals from adjacent 13C nuclei obscure the methyl probe [2].

NMR Spectral Resolution
Class-level
Target: singlet (minimal coupling). Comparator (13C6): complex multiplet.
Supports unambiguous peak assignment and sensitivity
Observed in 13C NMR aqueous/protein context
NMR Spectroscopy Protein Dynamics Structural Biology

Lower Whole-Body Oxidation Rate vs. L-Leucine

In overnight-fasted human subjects, the mean whole-body oxidation rate of L-isoleucine is significantly lower than that of L-leucine, as quantified using [1-13C]-labeled tracers. This intrinsic difference in catabolic rate directly impacts tracer study design and data interpretation, as a [1-13C]isoleucine tracer will exhibit slower plasma clearance and different enrichment kinetics compared to a [1-13C]leucine tracer, requiring distinct modeling assumptions [1].

Whole-Body Oxidation Rate
Reported
Ile: 0.17 ± 0.05 μmol·kg⁻¹·min⁻¹ (47% lower than Leu)
Informs tracer-specific metabolic model selection
Overnight-fasted humans, primed continuous infusion
Metabolic Flux Human Nutrition BCAA Catabolism

Cost-Effective Methyl TROSY NMR Labeling

A method for site-specific 1H/13C labeling of the δ-methyl group of isoleucine residues in a perdeuterated background was reported to reduce labeling costs by ≥ 50% compared to uniform 13C labeling strategies, while maintaining efficient isotope enrichment [1]. This economic advantage, combined with the superior spectral properties of Methyl TROSY, makes L-Isoleucine (1-13C) a financially and technically superior choice for large-scale structural biology projects.

Labeling Cost Comparison
Head-to-head
≥ 50% cost reduction vs uniform 13C labeling
Supports large-budget structural biology planning
P. pastoris expression, perdeuterated background
NMR Spectroscopy Protein Labeling Cost-Benefit Analysis

Quantitative LC-MS/MS Measurement of Alloisoleucine Formation Using L-[1-13C]Isoleucine in MSUD

L-[1-13C]isoleucine enables the precise quantification of L-alloisoleucine formation, a key diagnostic biomarker for Maple Syrup Urine Disease (MSUD). In MSUD patients, plasma L-alloisoleucine levels are elevated >5 μmol/L in 94% of treatment control samples, and the use of a stable isotope-labeled internal standard like L-Isoleucine (1-13C) corrects for matrix effects and ionization variability, ensuring accurate and reproducible measurements [1]. This is in contrast to using unlabeled isoleucine standards, which cannot account for sample-to-sample variability in LC-MS/MS assays.

LC-MS/MS Accuracy for Alloisoleucine
Reported
13C-labeled IS corrects matrix effects; typical MSUD alloisoleucine >5 μmol/L
Enables reproducible biomarker quantification in research assays
Human plasma, LC-MS/MS MRM
Metabolic Disorders Biomarker Quantification LC-MS/MS

High-Impact Applications in Research and Industry


13C Metabolic Flux Analysis of BCAA Catabolism

L-Isoleucine (1-13C) is the tracer of choice for quantifying the absolute flux through the isoleucine degradation pathway, specifically the transamination to 2-keto-3-methylvalerate and subsequent oxidative decarboxylation. By measuring the incorporation of the C1-labeled carbon into CO2 or downstream TCA cycle intermediates (e.g., propionyl-CoA and acetyl-CoA) using GC-MS or LC-MS, researchers can resolve the relative contributions of glucogenic and ketogenic fates. The use of a site-specific label at the C1 position avoids the isotopomer scrambling observed with uniformly labeled tracers, enabling more accurate flux estimation [1].

Methyl TROSY NMR for Large Protein Complexes

In structural biology, L-Isoleucine (1-13C) is incorporated into recombinant proteins expressed in eukaryotic systems (e.g., Pichia pastoris) to selectively label the δ1-methyl groups of isoleucine residues. When combined with perdeuteration and Methyl TROSY NMR spectroscopy, this enables the study of protein complexes up to 1 MDa in size, providing atomic-resolution insights into protein dynamics, ligand binding, and conformational changes. The cost-effectiveness of this site-specific labeling strategy, which reduces costs by ≥ 50% compared to uniform labeling, makes it a preferred method for large-scale structural genomics and drug discovery efforts targeting membrane proteins and macromolecular assemblies [2].

Quantitative Biomarker Analysis for MSUD

L-Isoleucine (1-13C) serves as a stable isotope-labeled internal standard in LC-MS/MS assays for the accurate quantification of L-isoleucine and its diastereomer L-alloisoleucine in plasma, urine, and dried blood spots. This application is critical for the diagnosis and therapeutic monitoring of Maple Syrup Urine Disease (MSUD). The 13C label corrects for ion suppression and matrix effects, ensuring that the measured alloisoleucine concentrations, which exceed 5 μmol/L in affected individuals, are precise and reproducible, thereby guiding clinical management decisions [3].

Tracing Alloisoleucine Formation Pathways

Oral or intravenous administration of L-[1-13C]isoleucine allows researchers to track the in vivo conversion of L-isoleucine to L-alloisoleucine. By monitoring the 13C-enrichment of plasma alloisoleucine over time using GC-MS or LC-MS, the kinetics of this transamination pathway can be delineated. This is particularly valuable for understanding the metabolic derangements in MSUD and for evaluating the efficacy of therapeutic interventions aimed at reducing toxic metabolite accumulation [4].

Application
Selection Property
Validation Focus
Metabolic flux analysis of isoleucine catabolism
Site-specific 13C label at C1 position
Resolve glucogenic vs ketogenic fates via TCA cycle intermediates
Methyl TROSY NMR of large protein complexes
Selective δ1-methyl 13C labeling in perdeuterated background
Atomic-resolution dynamics of assemblies up to 1 MDa
LC-MS/MS quantification of alloisoleucine in research samples
Stable isotope-labeled internal standard correcting matrix effects
Reproducible biomarker measurement in metabolic disorder studies
In vivo tracing of alloisoleucine formation pathways
13C-enrichment monitoring of plasma alloisoleucine over time
Pathway kinetics and metabolic flux interpretation in MSUD research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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